(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride
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Overview
Description
(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride is an organic compound characterized by the presence of a bromophenyl group attached to a pyrrolidine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the pyrrolidine ring.
Formation of the Methylene Bridge: This step involves the condensation of the bromophenyl group with the pyrrolidine ring, often using a suitable aldehyde or ketone under basic conditions to form the methylene bridge.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the bromophenyl group or the methylene bridge, potentially yielding debrominated or fully saturated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.
Major Products
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Debrominated or fully saturated derivatives.
Substitution Products: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism by which (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methylene bridge and bromophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[(3-chlorophenyl)methylidene]pyrrolidine hydrochloride
- (3E)-3-[(3-fluorophenyl)methylidene]pyrrolidine hydrochloride
- (3E)-3-[(3-iodophenyl)methylidene]pyrrolidine hydrochloride
Uniqueness
Compared to its analogs, (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s size and electron-withdrawing properties can affect the compound’s chemical behavior and biological activity, making it distinct from its chloro, fluoro, and iodo counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2624153-47-3 |
---|---|
Molecular Formula |
C11H13BrClN |
Molecular Weight |
274.6 |
Purity |
95 |
Origin of Product |
United States |
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